![molecular formula C21H21N3O4S B2848403 (2E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(phenylsulfonyl)prop-2-enenitrile CAS No. 885185-51-3](/img/structure/B2848403.png)
(2E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(phenylsulfonyl)prop-2-enenitrile
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Description
(2E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(phenylsulfonyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C21H21N3O4S and its molecular weight is 411.48. The purity is usually 95%.
BenchChem offers high-quality (2E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(phenylsulfonyl)prop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(phenylsulfonyl)prop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolic Studies
The compound has been a subject of research in studies related to metabolism. For instance, a study identified key enzymes involved in the oxidative metabolism of a novel antidepressant, where similar compounds were used for investigating metabolic pathways. This study enhances understanding of drug metabolism and its implications in pharmacokinetics and pharmacodynamics (Hvenegaard et al., 2012).
Synthesis and Pharmacological Properties
Research has also been conducted on the synthesis and evaluation of compounds with structures similar to (2E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(phenylsulfonyl)prop-2-enenitrile, examining their pharmacological properties. This includes the development of compounds as serotonin receptor agonists with potential applications in gastrointestinal motility (Sonda et al., 2004).
Antimalarial Activity
A study on the structures of similar piperazine derivatives highlighted their potential anti-malarial activity. This research is crucial in the development of new therapeutic agents against malaria (Cunico et al., 2009).
Adenosine Receptor Antagonism
Compounds structurally related have been investigated for their role as adenosine receptor antagonists. This research could have implications in the development of treatments for various conditions related to adenosine receptors (Borrmann et al., 2009).
Anticancer Activity
Studies have also been conducted on the synthesis and in vitro anticancer activity of compounds with similar structures. These investigations are crucial in identifying new therapeutic agents for cancer treatment (Boddu et al., 2018).
Antibacterial and Antifungal Properties
Research has been done on the synthesis and evaluation of similar compounds for their antibacterial and antifungal activities. This opens up potential applications in the treatment of infectious diseases (Patel & Agravat, 2007).
Glycine Transporter-1 Inhibition
The compound and its analogs have been investigated for their role as inhibitors of glycine transporter-1, which can have therapeutic applications in neurological conditions (Cioffi et al., 2016).
properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c22-13-19(29(25,26)18-4-2-1-3-5-18)15-24-10-8-23(9-11-24)14-17-6-7-20-21(12-17)28-16-27-20/h1-7,12,15H,8-11,14,16H2/b19-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJNRMDDLYDTHP-XDJHFCHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C=C(C#N)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)/C=C(\C#N)/S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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